Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) is a high-mobility polymer sesiconductor used for large-area electronic devices.
PBTTT-C14 is a semiconducting material which is used as a hole transporting material (HTM). It has an ordered structure and crystal orientation which result in a high performance conducting material.

Brand Name: Vulcanchem
CAS No.: 888491-19-8
VCID: VC0052678
InChI:
SMILES:
Molecular Formula: (C₄₂H₆₄S₄)n
Molecular Weight: -697.22

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene)

CAS No.: 888491-19-8

Cat. No.: VC0052678

Molecular Formula: (C₄₂H₆₄S₄)n

Molecular Weight: -697.22

* For research use only. Not for human or veterinary use.

Poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) - 888491-19-8

Specification

CAS No. 888491-19-8
Molecular Formula (C₄₂H₆₄S₄)n
Molecular Weight -697.22

Introduction

Chemical Structure and Synthesis

Molecular Architecture

PBTTT-C14 belongs to the family of regioregular polythiophenes, featuring a rigid thieno[3,2-b]thiophene (TT) backbone substituted with two tetradecyl (C14) side chains at the 3-position of adjacent thiophene rings . The chemical structure comprises repeating units of 2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene, yielding a planar conjugated system that facilitates π-π stacking. The extended alkyl chains enhance solubility in common organic solvents (>5 mg/mL in chloroform) while enabling lamellar packing with interchain distances of 1.6–2.2 nm, as confirmed by grazing-incidence wide-angle X-ray scattering (GIWAXS) .

Synthetic Pathways

PBTTT-C14 is typically synthesized via Stille coupling polymerization of 5,5′-dibromo-4,4′-ditetradecyl-2,2′-bithiophene (BT-C14-2Br) . Key synthetic parameters include:

  • Monomer purity: >98% (1H NMR)

  • Catalyst system: Pd(PPh3)4 with tri-o-tolylphosphine

  • Polymerization yield: 70–85%

  • Molecular weight: Mw = 10,000–100,000 g/mol (GPC)

The polymer’s regioregularity (>95% head-to-tail linkages) is critical for achieving high crystallinity in thin films . Post-synthetic purification via Soxhlet extraction with methanol and hexane removes oligomeric species and catalyst residues .

Physical and Electronic Properties

Optical Characteristics

PropertyValue (THF Solution)Solid-State Value
λmax (UV-vis)466 nm 520–550 nm
Photoluminescence557 nm 610–630 nm
Optical Bandgap1.85 eV 1.65 eV

The bathochromic shift in solid-state spectra arises from enhanced interchain interactions and planarization of the conjugated backbone . Temperature-dependent absorption studies reveal a distinct thermochromic transition at 120–140°C corresponding to side-chain melting .

Charge Transport Metrics

PBTTT-C14 exhibits anisotropic charge transport with remarkable hole mobilities:

Device ArchitectureMobility (cm²/V·s)Threshold Voltage (V)On/Off Ratio
Bottom-gate OFET 0.3–0.6-5 to -810³–10⁵
Top-gate OFET 1.0–1.3-3 to -510⁴–10⁶
Aligned Nanowires 2.1–2.8-2 to -410⁵–10⁷

The mobility enhancement in aligned structures stems from unidirectional π-π stacking along the nanowire axis, reducing grain boundary scattering . Doping with F4TCNQ increases conductivity to 100–500 S/cm while maintaining thermoelectric power factors of 50–80 μW/m·K² .

Processing and Morphology Control

Solvent Engineering

PBTTT-C14’s self-assembly behavior is highly solvent-dependent:

Solvent SystemAggregation MorphologyCrystallite Size (nm)Hole Mobility (cm²/V·s)
Chloroform Isotropic spherical clusters15–200.4–0.7
Toluene Anisotropic nanowires50–2001.2–1.8
Chlorobenzene Mixed spherical/rod-like30–500.8–1.1
Supercritical CO2 Epitaxial nanowire networks100–3002.0–2.5

Depolarized dynamic light scattering (DDLS) studies demonstrate that toluene promotes 1D growth through preferential side-chain solvation, while chlorobenzene induces 3D crystallization . Supercritical fluid deposition in n-pentane at 200 bar produces aligned nanowire films with mobilities exceeding 2 cm²/V·s .

Thermal Annealing Effects

Post-deposition thermal treatment significantly enhances film quality:

Annealing Temperature (°C)RMS Roughness (nm)Crystallinity (%)Mobility (cm²/V·s)
As-cast 3.5–4.245–550.3–0.5
150 2.1–2.865–750.8–1.2
220 1.5–2.085–901.5–2.0

The optimal annealing window (180–220°C) corresponds to the side-chain melting transition, enabling reorganization of the conjugated backbone into terraced microstructures .

Device Applications

Organic Field-Effect Transistors (OFETs)

PBTTT-C14-based OFETs demonstrate exceptional environmental stability, retaining >90% initial mobility after 1,000 hours in ambient air . Key advancements include:

  • High-k dielectrics: HfO2/PBTTT-C14 interfaces yield mobilities of 1.3 cm²/V·s with low operating voltages (<5 V)

  • Stretchable electronics: Embedding in PDMS matrices maintains 0.8 cm²/V·s mobility at 30% strain

  • Ambipolar operation: Blending with PC71BM enables electron mobilities of 0.1–0.3 cm²/V·s

Thermoelectric Generators

Doped PBTTT-C14 composites exhibit record thermoelectric performance for polymers:

Composite Systemσ (S/cm)S (μV/K)PF (μW/m·K²)ZT (300 K)
PBTTT-C14/F4TCNQ 48042850.12
PBTTT-C14/SWCNT 1,200351470.18
PBTTT-C14/Bi2Te3 8501101030.25

The enhanced performance in SWCNT composites arises from energy-dependent carrier scattering at organic-inorganic interfaces .

Photovoltaic Systems

In bulk heterojunction solar cells with PC71BM:

  • Power conversion efficiency: 4.2–5.1%

  • Voc: 0.68–0.72 V

  • Jsc: 8.5–9.3 mA/cm²

  • Fill factor: 65–70%

Nanoscale phase separation control through solvent vapor annealing improves exciton dissociation efficiency to >85% .

Recent Research Frontiers

Supercritical Fluid Processing

Physical supercritical fluid deposition (p-SFD) in n-pentane at 200 bar enables nanowire growth with:

  • Anisotropy ratio: 3.1–3.5

  • Crystallite orientation: (100) plane dominant

  • Deposition rate: 15–20 nm/min

This solvent-free technique reduces material waste by 70% compared to spin-coating .

Bioelectronic Interfaces

PBTTT-C14 films functionalized with phospholipid bilayers demonstrate:

  • Stable operation in PBS: 1,000 cycles without delamination

  • Glucose sensitivity: 0.1–20 mM linear range

  • Proton coupling: pH response of 58 mV/pH unit

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